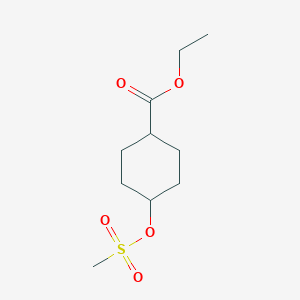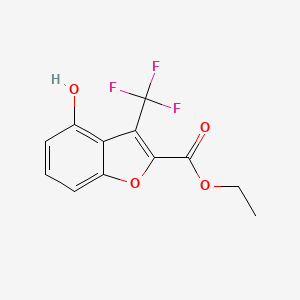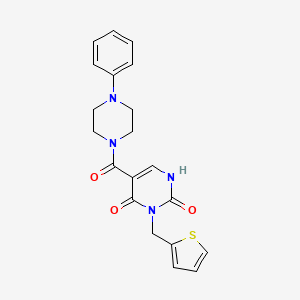
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality 5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Receptor Affinity
The synthesis of pyrimidine derivatives, including those related to "5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione", has been extensively studied for their potential as ligands for alpha1-adrenoceptors, serotoninergic 5-HT1A, and dopaminergic D1 and D2 receptors. For example, Patanè et al. (2005) designed structural analogues of the alpha(1)-adrenoceptor ligand RN5 by replacing the indole nucleus with an arylpyrrolo moiety, leading to compounds with significant alpha(1)-AR selectivity (Patanè et al., 2005). Similarly, Herold et al. (2006) prepared new derivatives of arylpiperazine that showed high affinity for the 5-HT1A receptor, indicating their potential in modulating serotoninergic activity (Herold et al., 2006).
Pharmacological Evaluation
Jurczyk et al. (2004) evaluated new pyrimido[2,1-f]purine derivatives of arylpiperazine for their affinity towards 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds, especially those derived from 3'-chlorophenylpiperazine, were identified as mixed 5-HT(1A)/5-HT(2A)/alpha(1) ligands, with some showing promising pharmacological profiles for potential therapeutic applications (Jurczyk et al., 2004).
Chemical Synthesis Techniques
Altural et al. (1989) and others have explored various synthetic pathways to create functionalized pyrimidine derivatives. These studies provide insights into the chemical properties and potential applications of pyrimidine-based compounds in medicinal chemistry. The synthesis involves reactions that yield compounds with specific structural characteristics, enabling the exploration of their biological activities (Altural et al., 1989).
Potential Applications Beyond Receptor Affinity
Research by Russell et al. (1988) into thienopyrimidinedione derivatives as antihypertensive agents showcases the broader therapeutic potential of pyrimidine derivatives. These studies underscore the versatility of pyrimidine-based compounds in drug development, highlighting their ability to target a range of physiological pathways (Russell et al., 1988).
Propriétés
IUPAC Name |
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-18(23-10-8-22(9-11-23)15-5-2-1-3-6-15)17-13-21-20(27)24(19(17)26)14-16-7-4-12-28-16/h1-7,12-13H,8-11,14H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHNWJBVUHHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-phenylpiperazine-1-carbonyl)-3-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
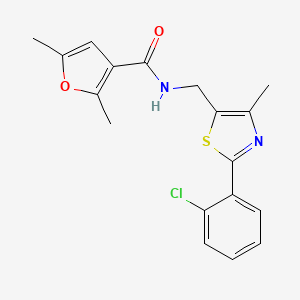
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)
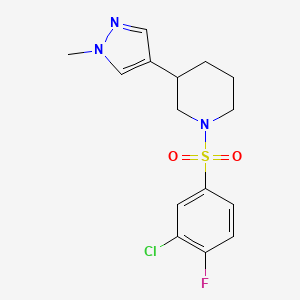

![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2994674.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)
![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)

